2-Fold Relative Buprenorphine Bioavailability Advantage Over Suboxone Sublingual Tablet
In a single-dose crossover pharmacokinetic study comparing Bunavail 4.2/0.7 mg buccal film versus Suboxone 8/2 mg sublingual tablet (80 healthy naltrexone-blocked volunteers), buprenorphine exposure from Bunavail was bioequivalent to Suboxone despite containing half the buprenorphine dose. This translates to a relative buprenorphine bioavailability approximately twice that of the sublingual tablet [1]. Mean Cmax was 3.41 ng/mL for Bunavail versus 3.06 ng/mL for Suboxone; mean AUC0–∞ was 27.17 ng·h/mL versus 28.67 ng·h/mL, confirming comparable total exposure at half the milligram dose [2].
| Evidence Dimension | Relative buprenorphine bioavailability |
|---|---|
| Target Compound Data | Bunavail 4.2/0.7 mg: Cmax 3.41 ng/mL, AUC0–∞ 27.17 ng·h/mL (n=65) |
| Comparator Or Baseline | Suboxone 8/2 mg SL tablet: Cmax 3.06 ng/mL, AUC0–∞ 28.67 ng·h/mL (n=68) |
| Quantified Difference | Relative bioavailability approximately 2-fold higher; bioequivalent exposure at 50% dose |
| Conditions | Open-label, single-dose, crossover; 80 healthy naltrexone-blocked volunteers |
Why This Matters
This directly translates into a 2:1 dose conversion ratio for procurement decisions—Bunavail 4.2/0.7 mg is the therapeutic equivalent of Suboxone 8/2 mg, enabling lower inventory quantities for equivalent patient coverage.
- [1] Vasisht N, Stark J, Bai SA, Finn A. Buprenorphine/naloxone buccal film has a relative buprenorphine bioavailability approximately twice that of buprenorphine/naloxone sublingual tablet. 2014 ASAM 45th Annual Medical-Scientific Conference. Poster #10. View Source
- [2] Sullivan JG, Webster L, et al. Table I: Pharmacokinetic Parameters for BBN 4.2/0.7 mg vs SLBN 8/2 mg. Novel Buccal Film Formulation of Buprenorphine-Naloxone … Clin Ther. 2015;37(5):1064-1075. View Source
